molecular formula C9H10N4S B11062738 N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine CAS No. 80650-19-7

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B11062738
CAS No.: 80650-19-7
M. Wt: 206.27 g/mol
InChI Key: BDSULTHUPKQBMV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine is an organic compound with a unique structure that includes a thiatriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 2,6-dimethylaniline with thiatriazole derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiatriazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiatriazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine is unique due to its thiatriazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

80650-19-7

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)thiatriazol-5-amine

InChI

InChI=1S/C9H10N4S/c1-6-4-3-5-7(2)8(6)10-9-11-12-13-14-9/h3-5H,1-2H3,(H,10,11,13)

InChI Key

BDSULTHUPKQBMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NN=NS2

Origin of Product

United States

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